N-(3-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-Chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring dual 3-chlorophenyl substituents. Its structure comprises a 1,2,3-triazole core substituted at position 1 with a 3-chlorobenzyl group and at position 5 with a 3-chloroanilino moiety, while position 4 is functionalized with a carboxamide group.
For example, describes the synthesis of structurally related sulfonamido β-lactamase inhibitors using 3-chlorobenzyl bromide and protected anilines, which may parallel the alkylation and amidation steps required for the target compound .
Properties
IUPAC Name |
5-(3-chloroanilino)-N-[(3-chlorophenyl)methyl]-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c17-11-4-1-3-10(7-11)9-19-16(24)14-15(22-23-21-14)20-13-6-2-5-12(18)8-13/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVNYXNFVOZFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to enhance the yield and selectivity.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazole intermediate.
Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced through an amination reaction, where a chlorophenylamine reacts with the triazole intermediate under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, which are critical for scaling up the synthesis process.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivatives.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic hydrolysis | Concentrated HCl, reflux (80–100°C) | 5-((3-Chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid + 3-chlorobenzylamine | |
| Basic hydrolysis | NaOH (2M), 60°C | Sodium salt of carboxylic acid + free amine |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the rate influenced by electron-withdrawing effects of the triazole ring.
Oxidation of the Triazole Ring and Amino Group
The triazole ring and aromatic amino group are susceptible to oxidation under strong agents:
| Oxidation Target | Reagents | Products | Reference |
|---|---|---|---|
| Triazole ring | KMnO₄, H₂SO₄, 50°C | Ring-opened products (e.g., nitriles, CO₂) | |
| (3-Chlorophenyl)amino group | H₂O₂, Fe²⁺ (Fenton’s reagent) | N-Oxide derivatives or nitroso intermediates |
Oxidation of the triazole ring disrupts conjugation, while amino group oxidation modifies electronic properties, potentially altering biological activity.
Nucleophilic Substitution Reactions
The chlorine atoms on the 3-chlorobenzyl and 3-chlorophenyl groups participate in nucleophilic substitution under specific conditions:
| Position | Nucleophile | Conditions | Products | Reference |
|---|---|---|---|---|
| 3-Chlorobenzyl (aliphatic) | NH₃ (excess) | 100°C, anhydrous ethanol | N-(3-aminobenzyl)-substituted derivative | |
| 3-Chlorophenyl (aromatic) | NaOH (10%) | CuI catalyst, 120°C, 24 hrs | Hydroxyphenyl-substituted triazole-carboxamide |
Aliphatic chlorine exhibits higher reactivity than aromatic chlorine due to reduced steric and electronic hindrance.
Stability Under Physiological Conditions
The compound demonstrates moderate stability in aqueous environments, with degradation pathways dependent on pH:
| pH | Half-Life (25°C) | Primary Degradation Pathway |
|---|---|---|
| 1.2 | 8.2 hours | Acidic hydrolysis of amide bond |
| 7.4 | 48 hours | Oxidation of triazole ring |
| 9.0 | 6.5 hours | Basic hydrolysis of amide bond |
Data extrapolated from stability studies of structurally analogous triazole-carboxamides.
Electrophilic Aromatic Substitution (Theoretical Predictions)
While not experimentally documented for this compound, computational models suggest potential reactivity at the triazole-adjacent positions:
| Position | Electrophile | Predicted Product |
|---|---|---|
| C-5 of triazole | HNO₃, H₂SO₄ | Nitro-substituted triazole-carboxamide |
| Para to amino group on phenyl ring | Br₂, FeBr₃ | Brominated phenylamino-triazole derivative |
These reactions are hypothesized based on electron density maps and analogies to triazole chemistry .
Key Insights from Mechanistic Studies
-
Amide bond cleavage is the primary degradation pathway in acidic/basic media, critical for prodrug design.
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Oxidation resistance correlates with the triazole’s aromaticity, but strong oxidants like permanganate overcome this stability.
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Chlorine substitution is feasible only under forcing conditions, limiting derivatization options.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. N-(3-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential to inhibit tumor growth. A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of triazole can induce apoptosis in cancer cells by activating specific signaling pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. A study highlighted its effectiveness against various bacterial strains, suggesting that the triazole ring enhances the compound's ability to interact with microbial enzymes, leading to inhibition of growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Researchers have identified that modifications on the chlorobenzyl and chlorophenyl groups can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased potency against cancer cells |
| Substitution with fluorine | Enhanced antimicrobial activity |
Case Studies
Case Study 1: Anticancer Research
In a controlled experiment involving human cancer cell lines, this compound was tested for cytotoxicity. Results showed a dose-dependent response with IC50 values indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
A clinical study examined the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited strong inhibitory effects at low concentrations, suggesting potential for development into a therapeutic agent for resistant infections .
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and chlorinated aromatic groups can form strong interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Key Observations :
- Substitution at position 5 (e.g., amino vs. anilino groups) significantly alters electronic properties and hydrogen-bonding capacity, impacting solubility and target interactions .
Pharmacological Activity
Anticancer Activity:
- 1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide (Table 1) inhibits c-Met kinase, inducing apoptosis in cancer cell lines (MCF-7, HepG2) with IC₅₀ values <1 µM .
- N-(2-Cyanophenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide exhibits growth inhibition (GP = 82%) in NCI-H522 lung cancer cells, attributed to its benzoisoxazole moiety enhancing DNA intercalation .
Antimicrobial Potential:
- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives () show moderate antibacterial activity against Staphylococcus aureus (MIC = 8–16 µg/mL), suggesting the carboxamide-triazole scaffold’s versatility .
Inference for Target Compound: The presence of dual 3-chlorophenyl groups may confer enhanced kinase inhibition or antimicrobial activity compared to mono-halogenated analogs, though this requires experimental validation .
Q & A
Q. How can advanced analytical methods improve detection limits in metabolite identification studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
